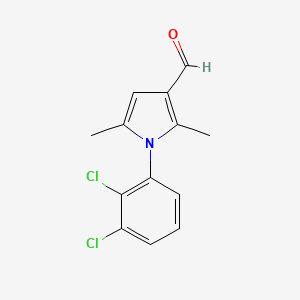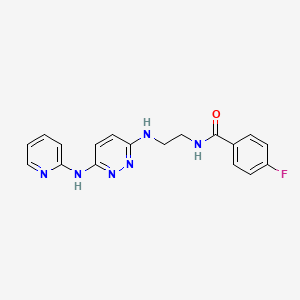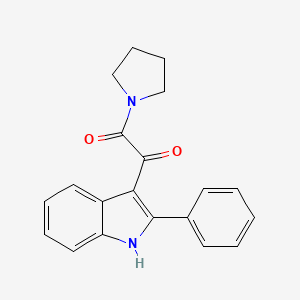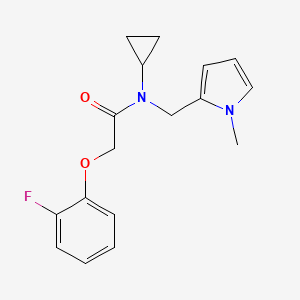
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Descripción general
Aplicaciones Científicas De Investigación
Synthesis in Heterocyclic Chemistry
The chemical compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its derivatives are primarily used in the field of heterocyclic chemistry for synthesis purposes. They serve as key intermediates in the synthesis of various heterocyclic compounds:
Synthesis of Dihydrohomopterin Analogs : Boyle, Hughes, and Khattab (1991) describe the use of a compound similar to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in synthesizing a diaminodihydrohomopterin, an analog of naturally occurring dihydrohomopterin (Boyle, Hughes, & Khattab, 1991).
Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) have demonstrated the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Formation of Novel Pyrimidines : Al‐Azmi (2005) describes the formation of novel pyrimidines and pyrimido[5,4-d]pyrimidines, which shows the versatility of compounds like 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in heterocyclic chemistry (Al‐Azmi, 2005).
Utility in Poly-functionalized Cyanoiminopyrimidines Synthesis : Moustafa and Amer (2017) discuss the use of bis(methylthio)methylene malononitrile, a related compound, in the synthesis of new poly-functionalized cyanoiminopyrimidines, highlighting the compound's utility in creating complex molecular structures (Moustafa & Amer, 2017).
Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids with significant molluscicidal properties, illustrating another potential application of similar compounds (El-bayouki & Basyouni, 1988).
Antitumor Properties : Grigoryan et al. (2008) studied the antitumor properties of synthesized compounds related to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, indicating its potential in medicinal chemistry for developing antitumor agents (Grigoryan et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 2.02, suggesting it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine’s action are currently unknown. As research progresses, more information about the specific effects of this compound will likely become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Propiedades
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGPBKYUSLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC1=CN=C(N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)
![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)




![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)
![2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584184.png)